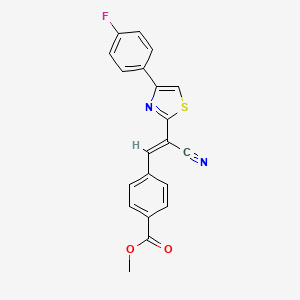

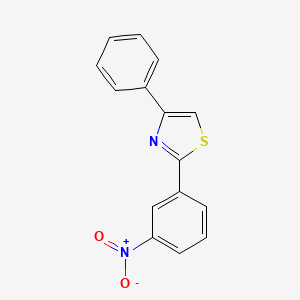

(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate is a cyano-functionalized molecule that likely exhibits a donor-acceptor-acceptor-donor structure, similar to the derivatives described in paper . While the specific compound is not directly studied in the provided papers, its structure suggests potential for interesting optical and electronic properties, such as aggregation-induced emission (AIE) and thermochromic behavior, as observed in related compounds .

Synthesis Analysis

The synthesis of related cyano-functionalized compounds typically involves a condensation reaction, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . The synthesis of similar compounds, such as the ones described in paper , involves the preparation of multifunctional compounds that serve as versatile synthons for the creation of various heterocyclic systems. This suggests that the synthesis of this compound would also involve multi-step reactions, possibly starting from acylamino derivatives and proceeding through condensation with appropriate thiazole and benzoate components.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations, such as those performed on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, can provide insights into optimized molecular structures, vibrational frequencies, and NMR chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of cyano-functionalized compounds can be assessed through global chemical reactivity descriptors and natural population analysis (NPA) . The study of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provides a framework for understanding the reactivity of similar compounds, which may include reactions with nucleophiles due to the presence of the cyano group and potential for polymerization or further functionalization due to the presence of the vinyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-functionalized compounds, such as thermodynamic stability and non-linear optical (NLO) properties, can be influenced by their molecular structure . The presence of a fluorophenyl group, as in the compound of interest, could affect these properties by altering the electron distribution within the molecule. Additionally, the solvent media can significantly impact the energetic behavior of such compounds, as studied using the integral equation formalism polarizable continuum model (IEF-PCM) . The related compounds with AIE characteristics and thermochromic behavior also suggest that this compound may exhibit similar properties, which could be explored for potential applications in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Application in Security Ink Development

(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, a structurally similar compound to (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate, shows potential in security ink applications. Its morphology-dependent fluorochromism, induced by mechanical force or pH stimuli, highlights its utility in creating security inks without the need for a covering reagent (Xiao-lin Lu & M. Xia, 2016).

Mesomorphic Properties in Liquid Crystal Polymers

Research on methyl 4-((E)-2-pyridin-4-yl)vinyl)benzoate, a compound with a close structural relationship to the chemical , demonstrates its application in the development of side-chain liquid crystal polymers. These polymers exhibit unique mesomorphic properties, such as grainy textures and smectic phases, when complexed with poly(4-vinylpyridine) and other ligands (Khushi Muhammad, H. Siddiqi, & S. Hameed, 2020).

Exploration in Photoluminescence

The synthesis of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives reveals insights into their photophysical properties. Such compounds, closely related to this compound, show potential in the exploration of photoluminescent materials, particularly in understanding the effects of different substituent groups on luminescence properties (Soyeon Kim et al., 2021).

Advancements in Organic Chemistry

(E)-4-[2-(Pyridin-4-yl)vinyl]benzaldehyde and its cyano-containing analogue, structurally similar compounds, have been utilized in organic chemistry to develop new conjugated chalcone compounds. Their complexation with silver(I) showcases their potential in the field of coordination chemistry (Guoqi Zhang, 2021).

Potential in Antimicrobial Applications

Related compounds, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have shown potent antimicrobial activity against a variety of microorganisms, suggesting the potential of similar structures in developing new antimicrobial agents (K. Liaras et al., 2011).

Photopolymerization Studies

Photopolymerization studies of various alkyl and aryl ester derivatives, including those structurally similar to this compound, have expanded the range of materials available for rapid photocure in thin film and coating applications. These studies highlight the potential of these compounds in developing materials with unique physical properties (D. Avci, L. Mathias, & K. Thigpen, 1996).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYCHKSABREIGK-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)

![7-(3,4-dimethylbenzoyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)